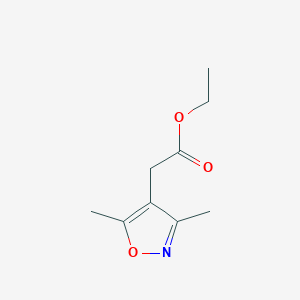

Ethyl (3,5-dimethylisoxazol-4-yl)acetate

説明

Historical Context and Significance of Isoxazole (B147169) Scaffolds

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. The initial synthesis of an isoxazole compound was reported in 1888. ontosight.ai A significant advancement came in 1903 when Claisen synthesized the parent isoxazole. nih.gov Early pioneers like Dunstan and Dymond were instrumental in the initial synthesis of the isoxazole ring. ijpcbs.com However, it was the extensive work of Quilico and his group between 1930 and 1946 on the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds that significantly propelled the development of isoxazole chemistry. ijpcbs.com

The isoxazole scaffold's significance lies in its aromatic character and the inherent reactivity stemming from the N-O bond. This unique combination allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis. ijpcbs.com The stability of the ring, coupled with its ability to be functionalized at various positions, has cemented its importance in the construction of complex molecular architectures.

Overview of Isoxazole Derivatives in Academic and Industrial Applications

The isoxazole nucleus is a key constituent in a multitude of compounds with substantial academic and industrial relevance. nih.gov Its derivatives have demonstrated a broad spectrum of biological activities, leading to their widespread use in medicinal chemistry and drug discovery. rsc.orgresearchgate.net

In the pharmaceutical industry, isoxazole-containing compounds have been developed as potent therapeutic agents across various disease areas. They are known to exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.org For instance, certain isoxazole derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications, while others have shown promise as antibacterial and antifungal agents. ijpca.orgnih.gov The commercial success of drugs like the antibiotic oxacillin (B1211168) and the anti-inflammatory agent valdecoxib (B1682126) underscores the therapeutic importance of the isoxazole scaffold. ijpca.orgijpcbs.com

Beyond pharmaceuticals, isoxazole derivatives find applications in agrochemicals, where they are utilized as herbicides and insecticides. ijpcbs.com In materials science, the unique electronic properties of the isoxazole ring have been explored for the development of novel organic materials. ontosight.ai The continuous exploration of new synthetic methodologies, including green chemistry approaches and transition metal-catalyzed reactions, continues to expand the library of accessible isoxazole derivatives for a myriad of applications. rsc.orgresearchgate.net

Research Focus on Ethyl (3,5-dimethylisoxazol-4-yl)acetate: Rationale and Scope

Within the vast family of isoxazole derivatives, this compound emerges as a compound of significant research interest. The rationale for focusing on this specific molecule stems from the established importance of the 3,5-dimethylisoxazole (B1293586) core, which is a common motif in bioactive compounds. The presence of the ethyl acetate (B1210297) group at the 4-position offers a versatile handle for further chemical modifications.

While extensive research on this exact molecule is not widely documented in publicly available literature, its structural components suggest a number of potential research avenues. The parent carboxylic acid, (3,5-Dimethyl-isoxazol-4-yl)acetic acid, is noted as a versatile compound in the development of anti-inflammatory and analgesic agents. chemimpex.com This suggests that the ethyl ester, this compound, could serve as a key intermediate in the synthesis of more complex pharmaceutical agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives, allowing for the exploration of structure-activity relationships.

Furthermore, the 3,5-dimethylisoxazole moiety itself has been identified as a novel bioisostere for acetyl-lysine, indicating its potential to interact with bromodomains, which are key regulators of gene transcription. nih.gov This opens up the possibility of designing and synthesizing novel epigenetic modulators based on the this compound scaffold.

The scope of research on this compound would likely involve its synthesis, characterization, and subsequent utilization as a building block for creating libraries of novel compounds. These compounds could then be screened for a variety of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties. The data gathered from such studies would contribute to a deeper understanding of the chemical space around the 3,5-dimethylisoxazole scaffold and could lead to the discovery of new therapeutic leads.

Below is a data table summarizing the key properties of Isoxazole.

| Property | Value |

| IUPAC Name | 1,2-Oxazole |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Density | 1.074 g/ml |

| Boiling Point | 95 °C (203 °F; 368 K) |

| Appearance | Clear light brown liquid |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUNHGPIFCXVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(ON=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,5 Dimethylisoxazol 4 Yl Acetate and Analogues

Classical Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole core is a well-established field in organic chemistry. Two primary strategies have historically dominated the synthesis of these five-membered heterocycles: cycloaddition reactions and condensation/cyclization pathways. core.ac.uk

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkyne or an alkene. wikipedia.orgresearchgate.net

The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole. nih.gov If an alkene is used as the dipolarophile, the initial product is an isoxazoline (B3343090), which can then be oxidized to the corresponding aromatic isoxazole. researchgate.net Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. nih.gov A common method involves the oxidation of an aldoxime using reagents like N-chlorosuccinimide (NCS) or chloramine-T. researchgate.net

The general mechanism for the formation of a 3,5-disubstituted isoxazole, relevant to the core of the target compound, would involve the reaction of acetonitrile (B52724) oxide with propyne. However, regioselectivity can be an issue, and controlling the orientation of the dipole addition to unsymmetrical alkynes is a key consideration.

| 1,3-Dipole (Precursor) | Dipolarophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Aldoxime | Alkyne | NCS, Base | 3,5-Disubstituted Isoxazole | nih.govresearchgate.net |

| Aliphatic Aldoxime | Alkene | Diacetoxyiodobenzene | Isoxazoline | mdpi.com |

| Aryl Aldoxime | Propargyl-substituted Dihydroisoindolin-1-one | CuI or Ag₂CO₃ catalyst | 3,5-Disubstituted Isoxazole | nih.gov |

One of the most fundamental and widely used methods for synthesizing 3,5-disubstituted isoxazoles is the reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). youtube.commisuratau.edu.ly This approach is particularly direct for creating the 3,5-dimethylisoxazole (B1293586) core.

In this synthesis, the 1,3-dicarbonyl compound, acetylacetone (B45752) (pentane-2,4-dione), serves as the three-carbon component. The reaction with hydroxylamine hydrochloride typically proceeds in a basic or acidic medium. The mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl. A final dehydration step then yields the aromatic isoxazole ring. youtube.com This method is highly efficient for symmetrical diketones like acetylacetone, leading directly to 3,5-dimethylisoxazole.

Variations of this strategy employ other 1,3-dielectrophilic synthons, such as α,β-unsaturated ketones, which react with hydroxylamine to form isoxazoline intermediates that can be subsequently aromatized. nih.govmdpi.com

Specific Synthesis of (3,5-Dimethylisoxazol-4-yl)acetate Derivatives

Once the 3,5-dimethylisoxazole core is obtained, the next critical step is the introduction of the ethyl acetate (B1210297) group at the C4 position.

A common synthetic route involves the preparation of the corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid, followed by esterification. The carboxylic acid itself can be synthesized through various methods, such as carboxylation of a C4-lithiated or Grignard-reagent-derived 3,5-dimethylisoxazole.

With the acid in hand, standard esterification procedures can be applied to yield the target ethyl ester. Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a conventional and effective method. hillpublisher.comhillpublisher.com The reaction is an equilibrium process, and driving it towards the product often requires removing the water formed during the reaction or using a large excess of the alcohol. hillpublisher.com

Directly introducing an acetate or a related two-carbon chain onto the C4 position of 3,5-dimethylisoxazole is a more atom-economical but challenging approach. The C4 position of 3,5-dimethylisoxazole is somewhat activated towards electrophilic substitution, but harsh conditions typical of Friedel-Crafts acylation can lead to side reactions or decomposition of the isoxazole ring.

More modern approaches utilizing palladium-catalyzed C-H bond activation have been explored for the direct arylation of 3,5-dimethylisoxazole at the C4 position. nih.govacs.org While this demonstrates the feasibility of C4 functionalization, the direct C-H acetoxylation or introduction of an ethyl acetate moiety via this method is less commonly reported and would require the development of specific catalytic systems.

A highly versatile and modern strategy for functionalizing the C4 position of 3,5-dimethylisoxazole involves the use of organoboron intermediates, specifically 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester. medchemexpress.comsigmaaldrich.com This key intermediate can be prepared and then used in various transition-metal-catalyzed cross-coupling reactions.

The synthesis of this boronic ester often starts from 4-bromo-3,5-dimethylisoxazole, which can be converted to the desired product via a Miyaura borylation or by reaction with a Grignard reagent followed by treatment with a borate (B1201080) ester. escholarship.org

Once prepared, the 3,5-dimethylisoxazole-4-boronic acid pinacol ester is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. nih.gov To synthesize ethyl (3,5-dimethylisoxazol-4-yl)acetate, this boronic ester can be coupled with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl iodoacetate, in the presence of a palladium catalyst, a suitable ligand, and a base. This method offers a robust and high-yielding pathway to the target molecule and its analogues. nih.govfrontiersin.org

| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 3-Bromobenzaldehyde | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 4-Aryl-3,5-dimethylisoxazole | nih.gov |

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 3,5-Dibromobenzaldehyde | Not specified | Not specified | 4-Aryl-3,5-dimethylisoxazole | frontiersin.org |

| 3,5-Dimethylisoxazole-4-boronic acid | Various Aryl Halides | Not specified | Not specified | 4-Aryl-3,5-dimethylisoxazole | nih.gov |

Green Chemistry Advancements in Isoxazole Ester Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become a central focus in modern organic synthesis. In the context of producing this compound and its analogues, significant strides have been made in developing more environmentally benign synthetic methodologies. These advancements primarily focus on alternative energy sources, greener reaction media, and adherence to the principles of atom economy to minimize waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering substantial improvements over conventional heating methods. sphinxsai.comnih.gov The application of microwave irradiation to the synthesis of isoxazole derivatives has demonstrated considerable advantages, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. organic-chemistry.orgresearchgate.net

Microwave heating directly and efficiently transfers energy to polar molecules in the reaction mixture, leading to rapid and uniform heating that avoids the localized overheating often associated with classical heating techniques. nih.gov This efficient energy transfer can accelerate reaction rates by orders of magnitude. For instance, syntheses of isoxazole derivatives that traditionally require several hours of reflux can often be completed in a matter of minutes under microwave irradiation. sphinxsai.comresearchgate.net

A comparative study between conventional and microwave-assisted synthesis for various heterocyclic compounds, including isoxazoles, consistently highlights the superiority of the microwave approach. Reactions are not only faster but often result in cleaner product profiles with fewer by-products, simplifying purification processes and reducing the consumption of solvents for chromatography. nih.govresearchgate.net One-pot, three-component reactions to form 3,4,5-substituted isoxazoles, which could take days using conventional heating, have been successfully performed in just 30 minutes using microwave assistance, with a notable reduction in unwanted by-products. organic-chemistry.org

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(substituted phenyl)-3-phenylisoxazole | Conventional Heating | 6-8 hours | 58-69% | researchgate.net |

| 5-(substituted phenyl)-3-phenylisoxazole | Microwave Irradiation | 6-10 minutes | 67-82% | researchgate.net |

| 3,4,5-trisubstituted isoxazoles | Conventional Heating | Several days | Moderate | organic-chemistry.org |

| 3,4,5-trisubstituted isoxazoles | Microwave Irradiation | 30 minutes | Good | organic-chemistry.org |

Utilization of Ionic Liquids and Aqueous Media

The replacement of volatile organic compounds (VOCs) with greener solvents is a cornerstone of sustainable chemistry. For the synthesis of isoxazole esters, both ionic liquids and aqueous media have proven to be effective and environmentally friendly alternatives.

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) are salts with melting points below 100 °C, characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.gov These properties make them attractive alternatives to traditional organic solvents. More recently, deep eutectic solvents (DESs), which are mixtures of a quaternary ammonium (B1175870) salt with a hydrogen-bond donor, have gained attention as a greener and often cheaper alternative to conventional ILs. connectjournals.comresearchgate.net

The synthesis of 3,5-disubstituted isoxazoles has been successfully carried out in butylmethylimidazolium (B1222432) salts, with the ionic liquid being recoverable and recyclable. nih.gov Similarly, a one-pot, three-component synthesis of isoxazoles has been reported using a choline (B1196258) chloride:urea deep eutectic solvent, which is biorenewable and can be recycled multiple times without a significant loss of efficacy. nih.gov The use of DESs like choline chloride:glycerol has also been shown to accelerate reaction rates and improve yields in the synthesis of isoxazole derivatives from oximes, avoiding the need for toxic catalysts. connectjournals.com

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions are often perceived to be incompatible with water, numerous synthetic routes for isoxazoles have been successfully adapted to aqueous conditions. These methods often lead to simpler work-up procedures, mild reaction conditions, and high yields. ias.ac.in For example, the synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride proceeds efficiently in water without the need for a catalyst. The product often precipitates from the reaction mixture and can be isolated by simple filtration.

| Solvent System | Type of Isoxazole Synthesis | Key Advantages | Reference |

|---|---|---|---|

| Choline chloride:glycerol (DES) | Cyclization of oximes | Bio-renewable, avoids toxic catalysts, accelerates reaction | connectjournals.com |

| Choline chloride:urea (DES) | One-pot, three-component synthesis | Recyclable, environmentally benign | nih.gov |

| Butylmethylimidazolium salts (IL) | Synthesis of 3,5-disubstituted isoxazoles | Recyclable, good yields | nih.gov |

| Water | Synthesis of 5-arylisoxazoles | Non-toxic, inexpensive, simple work-up | |

| K2CO3/glycerol (DES) | Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles | Efficient, environmentally friendly, rapid, mild conditions | scilit.comnih.gov |

Principles of Atom Economy and Reduced Waste Generation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org A reaction with high atom economy is inherently less wasteful, as fewer atoms are converted into by-products.

The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. scranton.edu In the context of isoxazole synthesis, traditional methods, such as the condensation of a β-keto ester with hydroxylamine, can sometimes generate by-products like the isomeric 5-isoxazolone, thus lowering the atom economy for the desired product. acs.orgresearchgate.net

A powerful strategy to enhance atom economy and minimize waste is the use of multicomponent reactions (MCRs). MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. nih.gov This approach is highly convergent and avoids the need to isolate intermediates, which saves time, energy, and resources, and reduces the generation of waste. nih.govnih.gov The one-pot synthesis of substituted isoxazoles from aldehydes, β-ketoesters, and hydroxylamine hydrochloride is a prime example of an MCR that demonstrates excellent atom economy. nih.govresearchgate.net

Chemical Transformations and Reactivity of Ethyl 3,5 Dimethylisoxazol 4 Yl Acetate

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, possesses a weak N-O bond that makes it susceptible to cleavage under various conditions, including reductive, oxidative, and catalytic processes. rsc.orgresearchgate.net This characteristic allows isoxazoles to serve as valuable synthetic intermediates, acting as masked forms of various difunctional compounds. researchgate.net

Ring-Opening Reactions: A significant aspect of isoxazole chemistry is its propensity for ring-opening reactions. For instance, a general method for the ring-opening fluorination of C4-substituted isoxazoles has been developed. organic-chemistry.orgresearchgate.net Treatment with an electrophilic fluorinating agent like Selectfluor® can induce N-O bond cleavage to yield tertiary fluorinated carbonyl compounds. organic-chemistry.orgresearchgate.net This reaction specifically requires a substituent at the C4 position; isoxazoles lacking a C4 substituent tend to undergo electrophilic aromatic fluorination on the ring instead of cleavage. researchgate.net

Another pathway for transformation involves metal-catalyzed isomerization. Fe(II)-catalyzed isomerization of certain 4-acyl-5-alkoxyisoxazoles proceeds through a ring-opening mechanism to form transient 2-acyl-2-(alkoxycarbonyl)-2H-azirine intermediates. researchgate.net These intermediates can then rearrange to form new isoxazole or oxazole (B20620) derivatives, depending on the reaction conditions and the nature of the substituents. researchgate.net

The table below summarizes representative ring-opening reactions applicable to substituted isoxazoles.

| Reaction Type | Reagents | Product Type | Reference |

| Ring-Opening Fluorination | Selectfluor® | α-Fluorocyanoketones | organic-chemistry.orgresearchgate.net |

| Fe(II)-Catalyzed Isomerization | FeCl₂ · 4H₂O | 2H-Azirine intermediates, new isoxazoles, or oxazoles | researchgate.net |

| Reductive Cleavage | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Enaminoketones, γ-Amino alcohols | researchgate.net |

Transformations at the Ester Moiety

The ethyl acetate (B1210297) group at the C4 position of the molecule undergoes typical ester reactions, largely independent of the isoxazole ring under standard conditions.

Hydrolysis: The most common transformation is hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions. For example, ethyl 3,5-dimethyl-4-isoxazolecarboxylate, a closely related compound, is readily hydrolyzed to 3,5-dimethylisoxazole-4-carboxylic acid by treatment with aqueous sodium hydroxide (B78521) (NaOH) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). chemicalbook.com Similarly, other substituted (3,5-dimethylisoxazol-4-yl)aryl esters are hydrolyzed using lithium hydroxide (LiOH). nih.gov

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-(3,5-dimethylisoxazol-4-yl)ethanol). While mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally slow for ester reduction, more potent reagents are effective. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. commonorganicchemistry.com Other reagents like diisobutylaluminum hydride (DIBAL-H) and lithium borohydride (LiBH₄) can also be employed. commonorganicchemistry.com

Amidation: The ester moiety can be converted to an amide through aminolysis. This typically involves heating the ester with an amine. In some cases, this transformation can be selective. For instance, in a molecule containing two different ester groups, one was selectively converted to an amide by refluxing with an amine in ethanol (B145695). mdpi.comresearchgate.net

The following table outlines key transformations of the ester group.

| Reaction Type | Typical Reagents | Product | Reference |

| Hydrolysis | NaOH or LiOH in aq. solvent | (3,5-Dimethylisoxazol-4-yl)acetic acid | chemicalbook.comnih.gov |

| Reduction | LiAlH₄, DIBAL-H, LiBH₄ | 2-(3,5-Dimethylisoxazol-4-yl)ethanol | commonorganicchemistry.com |

| Amidation | Amine (e.g., R-NH₂), heat | N-substituted 2-(3,5-dimethylisoxazol-4-yl)acetamide | mdpi.comresearchgate.net |

Substituent Effects on Reaction Pathways

The nature and position of substituents on the isoxazole ring can significantly influence the molecule's reactivity and direct the outcome of chemical reactions.

The presence of the acetate group at the C4 position is crucial for certain ring transformations. As mentioned, ring-opening fluorination with Selectfluor® is contingent upon the isoxazole being substituted at the C4 position. researchgate.net This directing effect prevents simple electrophilic substitution on the ring and enables the cleavage pathway.

In rearrangement reactions, the specific type of substituent at the C4 position can determine the final product. For example, in the Fe(II)-catalyzed isomerization of 4-substituted isoxazoles, a 4-formyl-5-methoxyisoxazole yields a methyl oxazole-4-carboxylate, whereas 4-acyl-5-methoxyisoxazoles lead to the formation of different isoxazole-4-carboxylic esters. researchgate.net This demonstrates a profound substituent effect where a subtle change from a formyl to an acyl group completely alters the reaction's course.

Furthermore, electronic effects from substituents can modulate reaction rates, though sometimes the effect is minimal. In one study on the synthesis of 3,4,5-trisubstituted isoxazoles, it was observed that both electron-donating and electron-withdrawing groups on an adjacent phenyl ring did not significantly alter reaction yields, although a very strong electron-donating group required more forcing conditions. nih.gov

| Substituent Feature | Influence on Reaction Pathway | Example Reaction | Reference |

| Presence of C4-substituent | Enables ring-opening instead of aromatic substitution. | Ring-Opening Fluorination | researchgate.net |

| Nature of C4-substituent (Formyl vs. Acyl) | Dictates the final heterocyclic product (Oxazole vs. Isoxazole). | Fe(II)-Catalyzed Isomerization | researchgate.net |

| Substituents at C3 | Can influence the outcome and efficiency of reactions like decarboxylative halogenation. | Decarboxylative Halogenation | researchgate.net |

Applications in Advanced Organic Synthesis

Building Block Utility in Heterocyclic Compound Synthesis

The inherent chemical reactivity of the isoxazole (B147169) ring, along with the functional groups provided by the dimethyl and ethyl acetate (B1210297) moieties, establishes Ethyl (3,5-dimethylisoxazol-4-yl)acetate as a promising precursor for the synthesis of a wide range of other heterocyclic compounds. The isoxazole ring itself can undergo various transformations, most notably ring-opening reactions under reductive or basic conditions. This characteristic can be strategically exploited to generate novel ring systems.

For example, the cleavage of the N-O bond within the isoxazole ring can lead to the formation of β-amino-α,β-unsaturated ketones or other useful intermediates. These intermediates can subsequently be cyclized with appropriate reagents to yield a variety of nitrogen-containing heterocycles, such as pyridines, pyrimidines, and pyrroles. The ethyl acetate side chain can also be involved in these transformations, for instance, through condensation reactions, thereby contributing to the formation of the new heterocyclic structure.

While specific, documented examples of the use of this compound in the synthesis of a broad array of heterocyclic systems are still emerging, the well-established reactivity patterns of isoxazoles point to its considerable potential in this field. Research on structurally similar 3,5-disubstituted isoxazoles has already demonstrated their successful application in the construction of various fused and non-fused heterocyclic architectures.

A closely related compound, Ethyl 3-(3,5-dimethylisoxazol-4-yl)-5-ethoxybenzoate, has been employed in the synthesis of substituted phenylisoxazole derivatives. nih.gov This underscores the utility of the 3,5-dimethylisoxazole (B1293586) core as a foundational scaffold for creating more complex molecules. The synthetic methodologies used in these instances could potentially be adapted for this compound to access a different range of heterocyclic targets.

Below is a table summarizing potential heterocyclic systems that could be synthesized from this compound, based on the known reactivity of the isoxazole ring.

| Target Heterocycle | Potential Synthetic Strategy |

| Pyridines | Reductive ring opening of the isoxazole followed by condensation and cyclization. |

| Pyrimidines | Reaction of a ring-opened intermediate with a source of nitrogen and carbon. |

| Pyrroles | Cyclization of a suitable precursor derived from the isoxazole ring and side chain. |

Preparation of Complex Molecular Architectures

Beyond the synthesis of simpler heterocyclic rings, this compound is a valuable precursor for assembling more complex and elaborate molecular structures. The isoxazole ring can function as a "masked" β-dicarbonyl equivalent. Under specific reaction conditions, this masked functionality can be revealed to form a highly functionalized linear chain, which can then be further manipulated and cyclized to create larger and more intricate structures.

The presence of the ethyl acetate group offers a convenient point for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. These transformations enable the incorporation of the isoxazole-containing fragment into larger molecules through the formation of ester, amide, or ether bonds.

For instance, the carboxylic acid derivative of this compound could be coupled with a variety of amines or alcohols to generate a diverse library of compounds. These new molecules could then undergo further synthetic steps to construct complex polycyclic or macrocyclic systems.

While the direct application of this compound in the total synthesis of natural products or other highly complex molecules is not yet widely reported, its potential as a key building block is clear. The principles of retrosynthetic analysis suggest that this compound could be a valuable synthon for molecular fragments containing a 1,3-dioxygenated or a 1,3-amino-oxygenated relationship—motifs that are common in many biologically active molecules.

The following table outlines some of the complex molecular features that could be accessed using this compound as a starting material.

| Molecular Feature | Synthetic Approach |

| Polyfunctional linear chains | Reductive or base-mediated ring opening of the isoxazole. |

| Polycyclic systems | Intramolecular cyclization reactions of elaborated derivatives. |

| Macrocycles | Intermolecular coupling followed by macrocyclization. |

Computational Chemistry and Molecular Modeling of Isoxazole Acetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoxazole (B147169) derivatives, QSAR studies are crucial for identifying the key structural features that influence their therapeutic effects.

Both 2D and 3D-QSAR models are employed to understand the structural requirements for the activity of isoxazole derivatives. 2D-QSAR models use descriptors that are derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. However, 3D-QSAR models provide a more detailed and intuitive understanding by considering the three-dimensional properties of molecules.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. mdpi.comnih.govresearchgate.net These methods evaluate the steric and electrostatic fields (and in the case of CoMSIA, also hydrophobic, and hydrogen bond donor/acceptor fields) surrounding a set of aligned molecules. mdpi.comnih.govnih.gov The resulting field values are then correlated with the biological activities of the compounds using statistical methods like Partial Least Squares (PLS). nih.gov

For instance, in a study on isoxazole derivatives targeting the Farnesoid X receptor (FXR), CoMFA and CoMSIA models were developed to identify the structural requirements for agonist activity. mdpi.comnih.gov The contour maps generated from these models highlighted regions where modifications to the molecular structure could enhance activity. For example, the models might show that bulky, electron-withdrawing groups at a specific position are favorable, while electronegative groups at another position are detrimental. nih.govresearchgate.net These visual representations are invaluable for guiding the design of new, more potent derivatives.

The development of a robust QSAR model involves several key steps, beginning with the careful curation of a dataset of compounds with experimentally determined biological activities. uniroma1.it This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govresearchgate.net

The statistical quality and predictive ability of the generated QSAR models are assessed using various validation metrics. uniroma1.it Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model. The non-cross-validated correlation coefficient (r²) reflects the goodness of fit for the training set data. elsevierpure.com

External validation is crucial for establishing the model's ability to predict the activity of new, untested compounds. This is done by using the developed model to predict the activities of the compounds in the test set. The predictive correlation coefficient (r²_pred) is then calculated. A high r²_pred value confirms the model's external predictive power. mdpi.comnih.govresearchgate.net Studies on isoxazole derivatives have successfully generated statistically significant CoMFA and CoMSIA models with strong predictive capabilities, demonstrating their utility in the drug discovery process. mdpi.comnih.gov

| Model Type | Validation Parameter | Typical Value for Isoxazole Derivatives | Reference |

| CoMFA | q² (Cross-validated r²) | 0.664 | mdpi.comnih.gov |

| r² (Non-cross-validated r²) | 0.960 | mdpi.comnih.gov | |

| r²_pred (External validation) | 0.872 | mdpi.comnih.gov | |

| CoMSIA | q² (Cross-validated r²) | 0.706 | mdpi.comnih.gov |

| r² (Non-cross-validated r²) | 0.969 | mdpi.comnih.gov | |

| r²_pred (External validation) | 0.866 | mdpi.comnih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov For derivatives like Ethyl (3,5-dimethylisoxazol-4-yl)acetate, docking simulations are essential for elucidating their binding modes within the active sites of biological targets.

These simulations have been widely applied to 3,5-dimethylisoxazole (B1293586) derivatives to understand their interactions with various protein targets, such as Bromodomain-containing protein 4 (BRD4), cyclooxygenase (COX) enzymes, and the Farnesoid X receptor (FXR). mdpi.comnih.govacs.orgnih.govnih.gov The results of docking studies reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's binding affinity and selectivity. acs.orgsemanticscholar.org

For example, docking studies of 3,5-dimethylisoxazole derivatives into the acetylated lysine (B10760008) (KAc) binding pocket of BRD4 have shown that the dimethylisoxazole moiety acts as an effective mimic of acetyl-lysine. acs.orgsemanticscholar.orgresearchgate.net The simulations can pinpoint specific amino acid residues that form crucial hydrogen bonds with the isoxazole ring or other parts of the ligand, stabilizing the complex. nih.govacs.org By analyzing these interactions, researchers can propose modifications to the ligand structure to enhance binding affinity and, consequently, biological activity.

| Target Protein | Key Interacting Residues (Example) | Types of Interaction | Reference |

| BRD4(1) | N140, W81, Q85 | Hydrogen Bonds, Hydrophobic Interactions | acs.orgsemanticscholar.orgresearchgate.net |

| FXR | LEU287, MET290, HIS447, ARG331 | Hydrophobic Interactions, Salt Bridges, H-Bonds | nih.gov |

| COX-2 | Secondary binding pocket residues | Ideal binding interactions | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.comnih.govnih.gov MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for understanding the flexibility of both the ligand and the protein's active site. nih.gov

For isoxazole derivatives, MD simulations have been used to confirm the stability of their docked conformations within the binding pockets of targets like FXR and COX enzymes. mdpi.comnih.govnih.govnih.gov By calculating parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, researchers can determine if the ligand remains stably bound in its initial predicted pose. researchgate.net

Furthermore, MD simulations can reveal subtle conformational adjustments in the protein upon ligand binding and identify key water molecules that may mediate interactions between the ligand and the receptor. acs.org This detailed understanding of binding dynamics is invaluable for refining the design of inhibitors and for explaining the molecular basis of their activity and selectivity. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. researchgate.netirjweb.com These methods are used to study the electronic structure, molecular orbitals, and reactivity of isoxazole derivatives.

DFT calculations are employed to determine the optimized geometry and electronic properties of compounds like this compound. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich parts of the molecule, which are susceptible to electrophilic attack, while the LUMO is localized on electron-poor regions, which are prone to nucleophilic attack. researchgate.net

Studies on isoxazole and its derivatives have used DFT to analyze the effects of substituents on the electronic properties of the ring. asianpubs.org These calculations can predict how different functional groups will alter the charge distribution and reactivity of the molecule. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions. irjweb.comnih.gov

| Computational Method | Key Parameters Calculated | Insights Gained | Reference |

| DFT (B3LYP) | HOMO/LUMO Energies, Energy Gap | Chemical reactivity, kinetic stability | irjweb.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Sites for nucleophilic/electrophilic attack | irjweb.com | |

| Net Atomic Charges | Charge distribution, basicity centers | asianpubs.org | |

| Ab-initio MO | Heat of Formation, Dipole Moment | Thermodynamic stability, polarity | asianpubs.org |

Spectroscopic Property Prediction

Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties of isoxazole derivatives, including this compound. Methods such as Density Functional Theory (DFT) have become standard for accurately forecasting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic structure. researchgate.net

Theoretical calculations are employed to determine key spectroscopic characteristics, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectra. researchgate.net For isoxazole derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311+G(d,p) have demonstrated a high degree of correlation between calculated and experimental values. researchgate.netresearchgate.net Studies on benzoisoxazole derivatives have shown that scaled, computationally predicted IR frequencies agree reasonably well with experimental results, and a strong correlation is often observed for both proton and carbon NMR chemical shifts. researchgate.net

The prediction process begins with the optimization of the molecule's three-dimensional geometry to its lowest energy conformation. computabio.com Following this, harmonic vibrational analysis is performed to calculate the vibrational frequencies that correspond to peaks in the IR spectrum. computabio.com Similarly, NMR shielding tensors are calculated and then converted to chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), to predict the NMR spectra. researchgate.net These predictive methods are invaluable for confirming the structures of synthesized compounds, such as those verified using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. nih.govsciarena.com For the parent isoxazole ring, computational approaches have successfully reassigned IR and Raman spectra, with methods like second-order perturbative approaches providing anharmonic frequency values that show a small root-mean-square deviation from experimental data. researchgate.net

The table below presents a comparison of typical experimental and computationally predicted spectroscopic data for key features of the 3,5-dimethylisoxazole moiety.

| Spectroscopic Feature | Typical Experimental Value | Typical Predicted Value (DFT/B3LYP) | Assignment |

|---|---|---|---|

| ¹H-NMR Chemical Shift (ppm) | ~2.2-2.4 | ~2.2-2.5 | Isoxazole-CH₃ protons |

| ¹³C-NMR Chemical Shift (ppm) | ~160-170 | ~160-172 | Isoxazole ring C3 & C5 carbons |

| ¹³C-NMR Chemical Shift (ppm) | ~10-12 | ~10-13 | Isoxazole-CH₃ carbons |

| IR Absorption (cm⁻¹) | ~1610-1650 | ~1600-1640 | C=N stretching vibration of isoxazole ring |

| IR Absorption (cm⁻¹) | ~1420-1460 | ~1410-1450 | C=C stretching vibration of isoxazole ring |

Structure-Activity Relationship (SAR) Derivations from Computational Data

Computational data, particularly from molecular docking and molecular dynamics (MD) simulations, are instrumental in deriving Structure-Activity Relationships (SAR) for isoxazole derivatives. nih.govnih.gov These in silico techniques predict how a molecule, such as an this compound derivative, will bind to a specific protein target, thereby providing insights into its potential biological activity. ukaazpublications.com This approach allows for the rational design of novel compounds with enhanced potency and selectivity.

Molecular docking studies are widely used to screen virtual libraries of isoxazole derivatives against biological targets like enzymes or receptors. nih.govnih.govhistorymedjournal.com For instance, docking studies on 3,5-dimethylisoxazole derivatives targeting the bromodomain-containing protein 4 (BRD4), a target in cancer therapy, have revealed key interactions. nih.gov The 3,5-dimethylisoxazole group can act as an acetyl-lysine (KAc) mimic, fitting into the KAc binding pocket of the bromodomain. nih.govacs.org The nitrogen atom of the isoxazole ring often forms a crucial hydrogen bond with key amino acid residues, such as ASN140 in BRD4, anchoring the ligand in the active site. nih.gov The substituents at the C4 position of the isoxazole ring are shown to extend into adjacent hydrophobic pockets, significantly influencing binding affinity. nih.govacs.org

SAR studies guided by in silico modeling have led to the optimization of lead compounds. For example, in the development of isoxazole-based inhibitors for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a virtual library of derivatives with modifications at the C-4 and C-5 positions was docked into the allosteric site of the protein. dundee.ac.uk These computational predictions, combined with X-ray crystallography and biochemical assays, led to the development of compounds with a significant increase in potency. dundee.ac.uk Similarly, computational investigations of isoxazole derivatives as inhibitors of carbonic anhydrase were supported by molecular docking, MD simulations, and binding free energy calculations, which fully corroborated the in vitro enzyme inhibition results. nih.govacs.org

The following table summarizes key SAR findings for isoxazole derivatives derived from computational studies.

| Target Protein | Structural Moiety | Modification | Effect on Activity | Computational Insight |

|---|---|---|---|---|

| BRD4 | 3,5-dimethylisoxazole | Core scaffold | Acts as an effective acetyl-lysine mimic. nih.govacs.org | Fits into the KAc binding pocket, with the isoxazole nitrogen forming a hydrogen bond with key residues (e.g., ASN140). nih.gov |

| BRD4 | C4-position substituent | Introduction of aromatic rings | Increased binding affinity. nih.gov | Substituent extends into the WPF hydrophobic pocket formed by Trp81, Pro82, and Phe83. nih.gov |

| RORγt (allosteric site) | C4-position linker | Introduction of an ether linkage | High potency. dundee.ac.uk | Optimal orientation and interaction within the allosteric binding site. dundee.ac.uk |

| RORγt (allosteric site) | C5-position substituent | Change in position of nitrogen in a linked pyrrole (B145914) ring | 4.5-fold decrease in potency. dundee.ac.uk | Loss of a characteristic hydrogen bond interaction with the protein backbone. dundee.ac.uk |

| Carbonic Anhydrase | General isoxazole scaffold | Varied aromatic substitutions | Modulated inhibitory action (IC₅₀). nih.gov | Docking studies ranked compounds based on binding energy inside the active pocket, correlating with experimental IC₅₀ values. nih.gov |

These examples highlight how computational chemistry is a vital component of modern drug discovery, enabling the prediction of molecular properties and the elucidation of complex structure-activity relationships for isoxazole-based compounds.

Advanced Spectroscopic and Analytical Characterization

Future Research Directions and Innovative Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of isoxazole (B147169) derivatives is a dynamic field, with ongoing efforts to develop more efficient, sustainable, and versatile methods. researchgate.netnih.gov Future research will likely focus on overcoming the limitations of traditional synthesis, such as harsh reaction conditions and the use of hazardous solvents. mdpi.com

A significant area of exploration is the development and application of novel catalytic systems. While metal-catalyzed reactions, particularly copper-catalyzed [3+2] cycloadditions, are well-established for constructing the isoxazole ring, the focus is shifting towards more sustainable and cost-effective catalysts. eresearchco.comnih.gov This includes the use of hypervalent iodine species, which can efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to yield polycyclic isoxazole derivatives. mdpi.com Organocatalysis also presents a promising avenue; for instance, azolium salts have been successfully used as robust catalysts for the one-pot, three-component synthesis of related ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives in aqueous media. eurekaselect.com

Green chemistry principles are increasingly being integrated into synthetic strategies. rsc.org This involves the use of environmentally benign solvents like water, microwave-assisted synthesis, and ultrasound irradiation to accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.comresearchgate.net One-pot, multi-component reactions are particularly attractive as they offer high atom economy and operational simplicity, allowing for the construction of complex isoxazole structures from simple starting materials in a single step. eurekaselect.comresearchgate.net

The table below summarizes various modern catalytic approaches for the synthesis of isoxazole derivatives, highlighting the catalyst, reaction type, and key advantages.

| Catalyst System | Reaction Type | Key Advantages | Source(s) |

| Hypervalent Iodine(III) Species | Intramolecular Oxidative Cycloaddition | High efficiency, formation of polycyclic isoxazoles. | mdpi.com |

| Copper(I) | [3+2] Dipolar Cycloaddition | High regioselectivity, convenient one-pot procedure. | eresearchco.comnih.gov |

| Azolium Salt | One-pot Cyclocondensation | Robust organocatalyst, aqueous medium, no by-products. | eurekaselect.com |

| Guanidine Hydrochloride | Three-component Reaction | Aqueous conditions, efficient for isoxazole-5(4H)-ones. | eurekaselect.com |

| Succinic Acid | Knoevenagel Condensation | Inexpensive catalyst, green reaction medium (water). | researchgate.netresearchgate.net |

| Cerium(IV) Ammonium (B1175870) Nitrate (CAN) | One-pot Oxidation/Cycloaddition | Inexpensive, environmentally friendly, rapid reaction in water under ultrasound. | mdpi.com |

Future work will likely involve combining these approaches, such as using novel catalysts in ultrasound-assisted, multi-component reactions, to create highly efficient and sustainable pathways for synthesizing Ethyl (3,5-dimethylisoxazol-4-yl)acetate and its analogs.

Integration of Artificial Intelligence and Machine Learning in Isoxazole Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties, thereby accelerating the design of new therapeutic agents. nih.govnih.gov For isoxazole derivatives, these computational tools offer immense potential to navigate the vast chemical space and identify promising candidates with desired biological activities. astrazeneca.com

Machine learning models, such as graph neural networks and random forests, can be trained on large datasets of known isoxazole compounds to learn complex structure-activity relationships (SAR). nih.govijcrt.org These models can then be used for high-throughput virtual screening to predict the bioactivity of novel isoxazole structures, including derivatives of this compound. nih.govmednexus.org This significantly reduces the time and cost associated with experimental screening. mednexus.org For example, deep neural models have been developed to specifically predict the bioactivation of molecules containing the 3,5-dimethylisoxazole (B1293586) motif into potentially toxic reactive metabolites, a critical step in preclinical safety assessment. researchgate.net

Beyond prediction, generative AI models are being employed for de novo drug design, creating entirely new isoxazole-based molecules optimized for specific properties like binding affinity to a target protein or favorable pharmacokinetic profiles. nih.gov These models can generate molecular graphs or SMILES strings that can then be synthesized and tested. plos.orgyoutube.com

The integration of AI in isoxazole design follows a cyclical workflow, as outlined below:

| Stage | AI/ML Application | Objective | Source(s) |

| 1. Target Identification | Gene network analysis, kernel-based methods | Prioritize promising drug targets for isoxazole-based inhibitors. | nih.gov |

| 2. Hit Identification | High-Throughput Virtual Screening (HTVS) | Screen large chemical libraries to identify initial hit compounds. | nih.govijcrt.org |

| 3. Lead Generation | De Novo Drug Design (Generative Models) | Generate novel isoxazole structures with desired properties. | nih.gov |

| 4. Lead Optimization | QSAR, Predictive Modeling | Predict bioactivity, ADMET properties to refine lead compounds. | researchgate.netplos.org |

| 5. Preclinical Testing | Toxicity Prediction Models | Assess the likelihood of adverse effects and bioactivation. | ijcrt.orgresearchgate.net |

Future research will focus on improving the accuracy of these predictive models by incorporating more diverse and high-quality data, developing more sophisticated algorithms, and enhancing model interpretability to provide chemists with actionable insights for rational drug design. ijcrt.orgresearchgate.net

Development of Multi-Targeted Isoxazole Derivatives in Chemical Biology

The "one molecule, one target" paradigm in drug discovery is gradually being complemented by the development of multi-targeted ligands, which can modulate multiple biological pathways simultaneously. rsc.orgresearchgate.net This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where network pharmacology is key. nih.gov Isoxazole derivatives, with their versatile and tunable structures, are excellent scaffolds for designing such multi-functional molecules. rsc.orgnih.gov

In chemical biology, isoxazole derivatives can be engineered as chemical probes to investigate biological systems. A notable innovation is the use of the isoxazole ring itself as an intrinsic photo-cross-linker. cityu.edu.hknih.gov Upon UV irradiation, functionalized isoxazole probes can covalently bind to their target proteins, enabling the identification of binding sites and off-target interactions through chemoproteomic techniques. cityu.edu.hk This minimalist approach avoids the need for bulky, potentially perturbing traditional photo-cross-linking groups like aryl azides or benzophenones. nih.gov

The development of multi-targeted isoxazole derivatives involves designing single molecules that can interact with several distinct protein targets. This strategy can lead to enhanced therapeutic efficacy or synergistic effects. researchgate.net For instance, researchers are exploring isoxazole-based compounds that can act as dual inhibitors of different enzymes or receptors involved in a disease cascade. nih.gov The design of such molecules requires a deep understanding of the structural biology of the targets and the use of computational tools like molecular docking to predict binding modes and affinities. nih.govresearchgate.net

The table below highlights innovative applications of isoxazole derivatives in chemical biology and multi-target drug discovery.

| Application Area | Concept | Key Advantages | Example/Study Focus | Source(s) |

| Chemoproteomics | Intrinsic Photo-Cross-Linking | Minimalist probe design, avoids perturbing labels, identifies cellular targets. | Development of functionalized isoxazole probes for in vitro/situ protein labeling. | cityu.edu.hknih.gov |

| Multi-Target Therapy | Dual or Poly-pharmacology | Enhanced efficacy, potential to overcome drug resistance, synergistic effects. | Design of 3,4-diaryl isoxazoles as dual inhibitors of p38α MAP kinase and CK1δ. | nih.gov |

| Drug Discovery | Multi-Targeted Drug Design | Addressing complex diseases by modulating multiple pathways with a single agent. | Emerging trend in designing isoxazole-based therapies for cancer and neurodegenerative disorders. | rsc.orgresearchgate.netnih.gov |

Future perspectives in this area include the rational design of isoxazole-based libraries with diverse functionalities to probe complex biological processes and the development of therapies that can precisely modulate disease networks. This will involve a synergistic combination of synthetic chemistry, computational modeling, and advanced biological screening techniques.

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl (3,5-dimethylisoxazol-4-yl)acetate, and how do reaction conditions influence yield?

- Synthesis Methods :

- Alkylation : Reacting 3,5-dimethylisoxazole derivatives with ethyl bromoacetate in acetone or THF using K₂CO₃/KI as a base, yielding 60% (acetone) or 41% (THF) .

- Cyclization : Condensation of hydroxylamine hydrochloride with precursors in ethanol at 78°C, yielding 12% after flash chromatography .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features confirm its structure?

- 1H NMR :

- δ 4.16 (d, J = 7.1 Hz, 2H, CH₂ ester), 3.30 (s, 2H, CH₂ adjacent to isoxazole), 2.35/2.24 (s, 3H each, methyl groups on isoxazole), 1.27 (t, J = 7.1 Hz, 3H, CH₃ ester) .

Advanced Research Questions

Q. How can researchers optimize low-yielding reactions in the synthesis of this compound?

- Strategies :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, as seen in Suzuki reactions for derivatives .

- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Temperature Control : Prolonged heating (e.g., 16 hours at 100°C) in coupling reactions improves conversion .

Q. What methodologies are effective in purifying this compound, especially when dealing with by-products?

- Purification Techniques :

- Flash Chromatography : Used in alkylation reactions to isolate the product with silica gel .

- Recrystallization : Employ MeOH/H₂O (10:1) for derivatives, achieving >97% purity .

Q. How does the 3,5-dimethylisoxazol-4-yl moiety influence the biological activity of derivatives in medicinal chemistry applications?

- Role in Inhibitors :

- BRD4 Inhibition : The isoxazole group enhances binding to bromodomains, as seen in 5-(3,5-dimethylisoxazol-4-yl)indolin-2-ones (IC₅₀ < 100 nM) .

- Antimalarial Activity : Derivatives inhibit Plasmodium N-myristoyltransferase via hydrophobic interactions .

- SAR Studies : Modifying the ester (e.g., hydrolysis to carboxylic acid) alters solubility and target affinity .

Q. What strategies are employed to modify this compound for structure-activity relationship (SAR) studies in drug discovery?

- Functionalization Approaches :

- Suzuki Coupling : Attach aryl boronic acids to the isoxazole core for diversity-oriented synthesis .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for probing hydrogen-bonding interactions .

- Example : Replacement of the isoxazole with a benzoic acid moiety in I-BET151 derivatives reduced BRD4 affinity, highlighting its critical role .

Q. How do researchers analyze and resolve contradictions in reported synthetic yields for this compound?

- Case Study :

- Contradiction : 60% yield in acetone vs. 12% in ethanol .

- Resolution : Systematic variation of solvents, bases, and catalysts identified acetone/K₂CO₃ as optimal for alkylation. Ethanol may promote side reactions (e.g., ester hydrolysis) .

- Data-Driven Approach : Use design of experiments (DoE) to map reaction parameters and identify robustness ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。